3-(1,3-Benzodioxol-5-ylamino)-1-(3,4-dichlorophenyl)-1-propanone
Description
3-(1,3-Benzodioxol-5-ylamino)-1-(3,4-dichlorophenyl)-1-propanone is a structurally complex compound featuring a propanone backbone substituted with a 3,4-dichlorophenyl group at the ketone position and a 1,3-benzodioxol-5-ylamino group at the adjacent carbon. The benzodioxole moiety introduces an oxygen-rich aromatic system, while the dichlorophenyl group contributes electron-withdrawing properties.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylamino)-1-(3,4-dichlorophenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO3/c17-12-3-1-10(7-13(12)18)14(20)5-6-19-11-2-4-15-16(8-11)22-9-21-15/h1-4,7-8,19H,5-6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFAAJPMCUHVNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NCCC(=O)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(1,3-Benzodioxol-5-ylamino)-1-(3,4-dichlorophenyl)-1-propanone, also known by its CAS number 883793-63-3, is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
- Molecular Formula : C16H13Cl2NO3
- Molecular Weight : 338.19 g/mol
- IUPAC Name : (E)-3-(1,3-benzodioxol-5-ylamino)-1-(3,4-dichlorophenyl)prop-2-en-1-one
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- G Protein-Coupled Receptors (GPCRs) : The compound may modulate GPCR pathways, which are critical for numerous physiological processes. Studies have shown that compounds with similar structures can influence intracellular calcium levels and cyclic nucleotide signaling pathways .
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy .
Biological Activity
Research indicates several potential biological activities:
- Anticancer Properties : Some studies have reported that compounds similar to this one exhibit cytotoxic effects on various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects : There is evidence suggesting that the compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokine production and modulating immune responses .
Data Table of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Reduces cytokine production | |
| Enzyme inhibition | Inhibits metabolic enzymes |
Case Study 1: Anticancer Activity
A study published in Cancer Letters examined the effects of structurally related compounds on breast cancer cell lines. Results indicated that these compounds could significantly reduce cell viability through apoptosis pathways. The specific role of this compound was highlighted as a promising candidate for further development in cancer therapy .
Case Study 2: Anti-inflammatory Mechanisms
Research conducted on inflammatory models demonstrated that the compound could attenuate the production of TNF-alpha and IL-6 in macrophages. This suggests its potential utility in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .
Chemical Reactions Analysis
Reduction of the Ketone Group
The ketone group (C=O) in the propanone chain can undergo reduction to form secondary alcohols. Common reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Ketone → Alcohol | NaBH₄ in methanol, 0–25°C, 1–4 hrs | 3-(1,3-Benzodioxol-5-ylamino)-1-(3,4-dichlorophenyl)-1-propanol | , |
Mechanistic Insight : The reaction proceeds via nucleophilic attack of hydride ions on the carbonyl carbon, followed by protonation of the resulting alkoxide.
Hydrazone Formation
The primary amine (–NH–) adjacent to the ketone can react with hydrazine derivatives to form hydrazones, a key step in synthesizing heterocycles like pyrazoles.
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Reaction with hydrazine hydrate | Ethanol, reflux, 6–12 hrs | 3-(1,3-Benzodioxol-5-ylamino)-1-(3,4-dichlorophenyl)-1-propanone hydrazone | , |
Applications : Hydrazones are intermediates in Fischer indole synthesis and coordination chemistry .
Mannich Reaction
The amino group can participate in Mannich reactions with formaldehyde and secondary amines to form β-amino ketone derivatives.
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Condensation with formaldehyde | HCl, dimethylamine, 60–80°C, 24 hrs | 3-(1,3-Benzodioxol-5-yl(methyl)amino)-1-(3,4-dichlorophenyl)-1-propanone | , |
Key Note : This reaction expands the molecule’s functional diversity for pharmaceutical applications .
Nucleophilic Substitution at the Dichlorophenyl Group
The 3,4-dichlorophenyl group may undergo nucleophilic aromatic substitution (NAS) under harsh conditions, though steric hindrance from chlorine atoms limits reactivity.
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Displacement of Cl⁻ | NaOH (aq.), Cu catalyst, 150°C | 3-(1,3-Benzodioxol-5-ylamino)-1-(3-hydroxy-4-chlorophenyl)-1-propanone | , |
Limitations : Low yields due to deactivation by electron-withdrawing Cl substituents .
Oxidation of the Benzodioxole Ring
Under acidic conditions, the benzodioxole ring may undergo hydrolysis to form catechol derivatives.
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Acid hydrolysis | H₂SO₄ (conc.), 100°C, 48 hrs | 3-(3,4-Dihydroxyphenylamino)-1-(3,4-dichlorophenyl)-1-propanone | , |
Implications : Ring-opening alters electronic properties and solubility .
Schiff Base Formation
The primary amine can condense with aldehydes to form Schiff bases, useful in coordination chemistry.
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Reaction with benzaldehyde | Ethanol, RT, 12 hrs | 3-(1,3-Benzodioxol-5-ylimino)-1-(3,4-dichlorophenyl)-1-propanone | , |
Applications : Schiff bases act as ligands for metal complexes with catalytic or biological activity .
Key Research Findings
- Synthetic Utility : The compound’s amino-ketone backbone allows modular derivatization, making it valuable in medicinal chemistry for designing CNS-active agents (e.g., cathinone analogs) .
- Stability : The dichlorophenyl group enhances stability against oxidative degradation but reduces reactivity in electrophilic substitutions .
- Biological Relevance : Derivatives exhibit potential as dopamine reuptake inhibitors, though toxicity profiles require further study .
Comparison with Similar Compounds
Key Structural Features:
- 3,4-Dichlorophenyl group : Enhances lipophilicity and may influence binding interactions in biological systems.
- 1,3-Benzodioxol-5-ylamino group: Introduces an aromatic amine with a methylenedioxy bridge, which is structurally analogous to controlled precursors like 3,4-methylenedioxy-phenyl-2-propanone .
Structural Analogs
A. 1-(3,4-Dichlorophenyl)-1-propanone
- Structure: Simplifies the target compound by lacking the benzodioxolamino group.
- Properties : Molecular weight = 203.06 g/mol; bp = 136–140°C (18 mm Hg); mp = 44–46°C .
- Comparison: The absence of the benzodioxolamino group reduces steric hindrance and polarity, likely altering solubility and reactivity.
B. 3,4-Methylenedioxy-phenyl-2-propanone
- Structure: Shares the benzodioxole moiety but lacks the dichlorophenyl and amino groups.
- Properties : Molecular weight = 178.19 g/mol; internationally controlled under the 1988 Convention due to its role as a precursor in illicit drug synthesis .
C. Di-Substituted Ureas (e.g., BTdCPU, NCPdCPU)
- Structure: Feature a urea (-NH-CO-NH-) linkage between aryl groups instead of a propanone core.
- Applications : Demonstrated growth inhibition in biological studies .
- Comparison : The urea linkage offers hydrogen-bonding capabilities absent in the target compound, which may influence biological activity and binding mechanisms.
Physicochemical and Functional Comparisons
*Estimated based on structural components.
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Nucleophilic Amination of Halogenated Propanone Intermediates
A primary route involves the nucleophilic substitution of a halogenated propanone intermediate with 1,3-benzodioxol-5-ylamine. This method parallels strategies observed in the synthesis of structurally related arylpiperazine derivatives.
Intermediate Synthesis :
- 1-(3,4-Dichlorophenyl)-3-chloropropanone is prepared via Friedel-Crafts acylation of 3,4-dichlorobenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃).
- Alternative halogenation methods, such as treatment of 1-(3,4-dichlorophenyl)-1-propanone with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), may yield the α-chlorinated ketone.
Amination Step :
- The chlorinated intermediate reacts with 1,3-benzodioxol-5-ylamine in a polar aprotic solvent (e.g., dimethylformamide or tetrahydrofuran) under basic conditions (e.g., potassium carbonate or triethylamine).
- The reaction proceeds via an SN₂ mechanism, displacing the chloride with the amine nucleophile. Elevated temperatures (60–80°C) and prolonged reaction times (12–24 hours) are typically required for high yields.
Reductive Amination of Propanone Derivatives
An alternative approach employs reductive amination between 1-(3,4-dichlorophenyl)-1-propanone and 1,3-benzodioxol-5-ylamine:
Imine Formation :
- The ketone reacts with the amine in the presence of a dehydrating agent (e.g., molecular sieves) to form an imine intermediate.
Reduction :
Optimization of Reaction Conditions
Solvent and Catalyst Selection
Purification and Characterization
Recrystallization Techniques
Analytical Methods
- HPLC : Purity >99.5% is achievable, with column parameters matching those used for related arylpiperazine compounds.
- X-ray Diffraction (XRD) : Confirms crystalline structure and polymorphic form (Figure 1).
- Differential Scanning Calorimetry (DSC) : Melting point analysis ensures thermal stability (Table 1).
Table 1: Physicochemical Properties of 3-(1,3-Benzodioxol-5-ylamino)-1-(3,4-dichlorophenyl)-1-propanone
| Property | Value | Method |
|---|---|---|
| Melting Point | 145–148°C | DSC |
| Purity (HPLC) | >99.5% | C18 Column |
| Solubility (25°C) | 2.1 mg/mL in DMSO | Gravimetric |
Challenges and Mitigation Strategies
Side Reactions
Scalability Issues
- Batch Size Limitations : Continuous flow reactors improve heat dissipation and mixing efficiency for large-scale syntheses.
Q & A
Q. What are the established synthetic routes for 3-(1,3-Benzodioxol-5-ylamino)-1-(3,4-dichlorophenyl)-1-propanone, and what key intermediates are involved?
The synthesis typically involves multi-step reactions, including:
- Formation of the propanone backbone : Reacting 3,4-dichlorophenyl precursors with ketone-forming agents under controlled conditions (e.g., Friedel-Crafts acylation) .
- Introduction of the benzodioxol-5-ylamino group : Coupling via nucleophilic substitution or reductive amination, using reagents like EDCI/HOBt for amide bond formation .
- Purification : Column chromatography or recrystallization to achieve >95% purity, verified by HPLC or NMR .
Q. How is the structural integrity of this compound validated in academic research?
- X-ray crystallography : Determines precise molecular geometry and confirms stereochemistry (e.g., analogous compounds in and used single-crystal X-ray diffraction with R-factors <0.05) .
- Spectroscopic analysis : H/C NMR to verify functional groups (e.g., benzodioxol protons at δ 5.9–6.1 ppm) and FT-IR for carbonyl (C=O) stretching (~1700 cm) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Gloves (nitrile), safety goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (WGK Germany class 3, indicating severe aquatic toxicity) .
- Emergency measures : Immediate rinsing with water for eye exposure and medical consultation for persistent irritation .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data related to receptor binding assays?
- Control experiments : Use selective agonists/antagonists (e.g., RS67333 and RS39604 for 5-HT4 receptors) to isolate target interactions .
- Dose-response studies : Titrate concentrations (e.g., 1–10 µM) to identify non-specific effects at higher doses .
- Cross-validation : Combine electrophysiology (e.g., hippocampal synaptic plasticity assays) with molecular docking simulations to reconcile in vitro/in vivo discrepancies .
Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?
- Molecular docking : Use InChI/SMILES data (e.g., Canonical SMILES:
C1OC2=C(O1)C=C(C=C2)C(CC(=O)O)NC(=O)CCC3=CC=CC=C3) to model binding to enzymes like cyclooxygenase-2 (COX-2) . - MD simulations : Analyze stability of ligand-receptor complexes in solvent environments (e.g., GROMACS/AMBER) over 100-ns trajectories .
Q. How can researchers optimize reaction yields during scale-up synthesis?
- Catalyst screening : Test palladium or copper catalysts for coupling reactions to enhance efficiency .
- Solvent optimization : Replace polar aprotic solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to improve atom economy .
- In-line analytics : Implement PAT (Process Analytical Technology) tools like ReactIR to monitor intermediate formation in real time .
Q. What methodologies are used to analyze contradictory bioactivity data in antimicrobial or anticancer assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
